molecular formula C17H19N3O3S B2692644 1-(1-(Methylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)-3-phenylurea CAS No. 1203186-30-4

1-(1-(Methylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)-3-phenylurea

Cat. No.: B2692644
CAS No.: 1203186-30-4
M. Wt: 345.42
InChI Key: LOBLJCJPGKLQKT-UHFFFAOYSA-N
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Description

  • The methylsulfonyl group is introduced via sulfonylation, where the tetrahydroquinoline intermediate is treated with a sulfonyl chloride (e.g., methanesulfonyl chloride) in the presence of a base such as triethylamine.
  • Formation of the Phenylurea Moiety:

    • The final step involves the reaction of the methylsulfonyl-tetrahydroquinoline intermediate with phenyl isocyanate to form the desired phenylurea compound.
  • Industrial Production Methods: Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This might include the use of continuous flow reactors and automated synthesis systems to enhance efficiency and scalability.

    Preparation Methods

    Synthetic Routes and Reaction Conditions: The synthesis of 1-(1-(Methylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)-3-phenylurea typically involves multiple steps:

    • Formation of the Tetrahydroquinoline Ring:

      • The tetrahydroquinoline ring can be synthesized through the Povarov reaction, which involves the cycloaddition of an aniline derivative, an aldehyde, and an alkene under acidic conditions.

    Chemical Reactions Analysis

    Types of Reactions: 1-(1-(Methylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)-3-phenylurea can undergo various chemical reactions, including:

      Oxidation: The methylsulfonyl group can be oxidized to form sulfone derivatives.

      Reduction: The compound can be reduced to modify the quinoline ring or the phenylurea moiety.

      Substitution: Electrophilic or nucleophilic substitution reactions can occur on the aromatic rings.

    Common Reagents and Conditions:

      Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

      Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).

      Substitution: Halogenating agents like N-bromosuccinimide (NBS) for electrophilic substitution, and nucleophiles like sodium methoxide for nucleophilic substitution.

    Major Products:

      Oxidation: Sulfone derivatives.

      Reduction: Reduced quinoline or phenylurea derivatives.

      Substitution: Halogenated or alkylated derivatives.

    Scientific Research Applications

    1-(1-(Methylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)-3-phenylurea has several applications in scientific research:

      Chemistry: Used as a building block for the synthesis of more complex molecules.

      Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

      Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

      Industry: Utilized in the development of novel materials with specific chemical properties.

    Mechanism of Action

    The mechanism of action of 1-(1-(Methylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)-3-phenylurea depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the methylsulfonyl group can enhance its binding affinity and specificity towards certain targets, while the phenylurea moiety may contribute to its overall stability and bioavailability.

    Comparison with Similar Compounds

    • 1-(1-(Methylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)-3-methylurea
    • 1-(1-(Methylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)-3-ethylurea

    Comparison:

    • Structural Differences: The primary difference lies in the substituents on the urea moiety (phenyl vs. methyl or ethyl).
    • Chemical Properties: These differences can affect the compound’s solubility, reactivity, and overall stability.
    • Biological Activity: Variations in the urea substituents can lead to differences in biological activity and specificity towards molecular targets.

    1-(1-(Methylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)-3-phenylurea stands out due to its unique combination of the methylsulfonyl group and the phenylurea moiety, which may confer distinct chemical and biological properties compared to its analogs.

    Properties

    IUPAC Name

    1-(1-methylsulfonyl-3,4-dihydro-2H-quinolin-7-yl)-3-phenylurea
    Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI

    InChI=1S/C17H19N3O3S/c1-24(22,23)20-11-5-6-13-9-10-15(12-16(13)20)19-17(21)18-14-7-3-2-4-8-14/h2-4,7-10,12H,5-6,11H2,1H3,(H2,18,19,21)
    Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI Key

    LOBLJCJPGKLQKT-UHFFFAOYSA-N
    Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Canonical SMILES

    CS(=O)(=O)N1CCCC2=C1C=C(C=C2)NC(=O)NC3=CC=CC=C3
    Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Formula

    C17H19N3O3S
    Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Weight

    345.4 g/mol
    Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

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